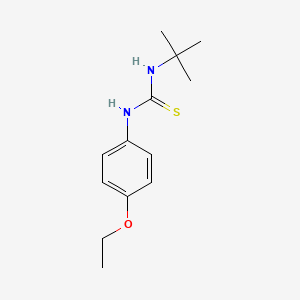

1-Tert-butyl-3-(4-ethoxyphenyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Tert-butyl-3-(4-ethoxyphenyl)thiourea is a thiourea derivative that has gained attention due to its potential biological activity and applications in various fields. This compound is known for its unique chemical structure, which includes a tert-butyl group and an ethoxyphenyl group attached to a thiourea moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Tert-butyl-3-(4-ethoxyphenyl)thiourea can be synthesized through various methods. One common approach involves the reaction of tert-butyl isothiocyanate with 4-ethoxyaniline under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

1-Tert-butyl-3-(4-ethoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfenamides or sulfoxides under specific conditions.

Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

Substitution: The ethoxyphenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions include sulfenamides, sulfoxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Thiourea derivatives, including 1-tert-butyl-3-(4-ethoxyphenyl)thiourea, have shown promising antiviral properties. Research indicates that modifications in the thiourea structure can enhance activity against viruses such as Human Immunodeficiency Virus type 1 (HIV-1). For instance, compounds derived from thiourea have been tested for their ability to inhibit viral replication in cell-based assays, demonstrating significant antiviral activity against a range of pathogens .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity. Studies have shown that thiourea derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, specific derivatives demonstrated effective inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 μg/mL. The structure-activity relationship suggests that certain substituents on the benzene ring enhance antimicrobial efficacy .

Agricultural Applications

Insecticides and Acaricides

this compound has been investigated for its potential as an insecticide and acaricide. The compound is related to diafenthiuron, a known pesticide that acts by disrupting the nervous system of pests. The synthesis of thiourea derivatives has been linked to improved pest control strategies, highlighting the compound's relevance in agricultural chemistry .

Herbicide Development

Thioureas are also explored as herbicides due to their ability to inhibit plant growth by interfering with hormonal balance or metabolic processes. The modification of thiourea structures can lead to selective herbicides that target specific weeds while minimizing damage to crops .

Material Science

Polymerization Initiators

In material science, thioureas serve as effective polymerization initiators. Their ability to generate radicals upon thermal or photochemical activation makes them suitable for initiating polymerization reactions in producing various materials, including coatings and adhesives .

Nanomaterials Synthesis

Thiourea derivatives are utilized in the synthesis of nanomaterials. For instance, they can act as stabilizing agents in the formation of nanoparticles, which are critical in electronics and catalysis. The unique properties of nanomaterials synthesized using thioureas can lead to advancements in nanotechnology applications .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antiviral Activity | PMC6222422 | Derivatives showed significant inhibition against HIV-1 and other viruses. |

| Antimicrobial Properties | Science.gov | Effective against Staphylococcus aureus with varying MIC values based on structural modifications. |

| Insecticide Development | Google Patents | Related compounds demonstrated effectiveness as insecticides with specific modes of action. |

| Nanomaterials Synthesis | MDPI Review | Thioureas used as stabilizers in nanoparticle synthesis for enhanced material properties. |

Mecanismo De Acción

The mechanism of action of 1-tert-butyl-3-(4-ethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. As an enzyme inhibitor, it binds to the active sites of enzymes, preventing their normal function. This inhibition can lead to various biological effects, such as reduced bacterial growth or decreased oxidative stress . Additionally, its ability to act as a mercury sensor is attributed to its strong affinity for mercury ions, allowing it to detect and quantify mercury levels in different environments .

Comparación Con Compuestos Similares

1-Tert-butyl-3-(4-ethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

- 1-Isobutyl-3-cyclohexylthiourea

- 1-(3-Chlorophenyl)-3-cyclohexylthiourea

- 1-(1,1-Dibutyl)-3-phenylthiourea

- 1-(2-Chlorophenyl)-3-phenylthiourea

- 1-(4-Chlorophenyl)-3-phenylthiourea

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of the tert-butyl and ethoxyphenyl groups in this compound contributes to its distinct properties and applications .

Actividad Biológica

1-Tert-butyl-3-(4-ethoxyphenyl)thiourea (CAS No. 326013-98-3) is a thiourea derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and a comparative analysis with other thiourea derivatives.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound acts as an enzyme inhibitor , binding to the active sites of various enzymes, which leads to a reduction in their activity. This mechanism is crucial in its antibacterial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 50 to 200 µg/mL , demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. It has shown promising results against different cancer cell lines, including breast and pancreatic cancer. Notably, IC50 values for cell proliferation inhibition were reported between 7 to 20 µM . The compound's mechanism involves inducing apoptosis in cancer cells and disrupting cell cycle progression, particularly at the S phase .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. It demonstrates the ability to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is essential for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Comparative Analysis with Other Thiourea Derivatives

To better understand the efficacy of this compound, it is beneficial to compare it with other thiourea derivatives:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer IC50 (µM) | Antioxidant Activity |

|---|---|---|---|

| This compound | 50 - 200 | 7 - 20 | High |

| Bis-thiourea derivative | >5000 | 1.5 | Moderate |

| Arylthiourea derivative | <100 | <10 | Low |

This table illustrates that while this compound shows significant biological activity, other derivatives may exhibit even higher potency in specific applications.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Efficacy : A study assessed the effectiveness of this thiourea derivative against clinical isolates of E. coli and S. aureus , revealing a strong correlation between concentration and inhibition rates.

- Cancer Cell Line Study : In a controlled laboratory setting, treatment of MCF-7 breast cancer cells with varying concentrations of the compound led to significant reductions in cell viability, suggesting its potential as a therapeutic agent .

- Oxidative Stress Reduction : Research demonstrated that administration of the compound reduced levels of reactive oxygen species (ROS) in neuronal cells, highlighting its protective role against oxidative damage.

Propiedades

IUPAC Name |

1-tert-butyl-3-(4-ethoxyphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-5-16-11-8-6-10(7-9-11)14-12(17)15-13(2,3)4/h6-9H,5H2,1-4H3,(H2,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMYONZNYNGXLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.